Bienvenue dans la boutique en ligne BenchChem!

AT-Iap

XIAP antagonism cIAP1 degradation SMAC mimetic comparison

AT-IAP (1403898-55-4) is a structurally novel, orally bioavailable, non-peptidomimetic small-molecule dual antagonist of the inhibitor of apoptosis proteins (IAPs) XIAP and cIAP1. Developed through fragment-based drug discovery and structure-based design, it binds directly to the BIR3 domains of both targets with nanomolar potency, distinguishing it from peptidomimetic SMAC mimetics.

Molecular Formula C29H40FN5O2
Molecular Weight 509.67
CAS No. 1403898-55-4
Cat. No. B605668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT-Iap
CAS1403898-55-4
SynonymsAT-IAP;  AT IAP;  ATIAP; 
Molecular FormulaC29H40FN5O2
Molecular Weight509.67
Structural Identifiers
SMILESCC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C=N4)CC5=CC=C(C=C5)F)(C)C
InChIInChI=1S/C29H40FN5O2/c1-20-15-34(25(14-31-20)16-33-9-10-37-18-21(33)2)17-27(36)35-19-29(3,4)28-26(35)12-23(13-32-28)11-22-5-7-24(30)8-6-22/h5-8,12-13,20-21,25,31H,9-11,14-19H2,1-4H3/t20-,21-,25-/m0/s1
InChIKeyXIQKDUKFFKQZAO-DNRQZRRGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AT-IAP (CAS 1403898-55-4): A Non-Peptidomimetic Dual XIAP/cIAP1 Antagonist for Preclinical Research Procurement


AT-IAP (1403898-55-4) is a structurally novel, orally bioavailable, non-peptidomimetic small-molecule dual antagonist of the inhibitor of apoptosis proteins (IAPs) XIAP and cIAP1 [1]. Developed through fragment-based drug discovery and structure-based design, it binds directly to the BIR3 domains of both targets with nanomolar potency, distinguishing it from peptidomimetic SMAC mimetics [2]. AT-IAP serves as a high-purity chemical probe for interrogating IAP-dependent apoptosis blockade in cancer models and is referenced as a key tool compound leading to the clinical-stage candidate tolinapant (ASTX660) [3].

Why Generic Substitution of AT-IAP with Other IAP Antagonists Risks Experimental Irreproducibility


IAP antagonists exhibit divergent selectivity fingerprints across XIAP, cIAP1, and cIAP2, as well as distinct binding modes (monovalent vs. bivalent, peptidomimetic vs. non-peptidomimetic) that directly dictate cellular apoptosis threshold and off-target degradation profiles [1]. Substituting AT-IAP with a peptidomimetic SMAC mimetic such as birinapant or LCL161 introduces variables in target engagement kinetics, oral bioavailability, and hERG liability that can confound phenotypic readouts and invalidate cross-study comparisons [2]. The quantitative evidence below demonstrates that AT-IAP occupies a unique position in the dual XIAP/cIAP1 antagonist space that cannot be assumed interchangeable with in-class alternatives.

AT-IAP (1403898-55-4) Procurement Evidence Guide: Quantified Differentiation Versus Closest Comparators


Dual XIAP/cIAP1 Cellular Potency Versus LCL161: A 15-Fold Improvement in XIAP Engagement

AT-IAP demonstrates balanced, sub-nanomolar dual antagonism of XIAP and cIAP1 in cell-free binding assays, with EC50 values of 5.1 nM (XIAP) and 0.32 nM (cIAP1) [1]. In contrast, the clinical-stage monovalent SMAC mimetic LCL161 exhibits a highly skewed profile, with reported IC50 values of 35 nM for XIAP (HEK293 cells) and 0.4 nM for cIAP1 (MDA-MB-231 cells) . This represents an approximately 15-fold weaker inhibition of XIAP by LCL161 compared to AT-IAP, resulting in a fundamentally different target engagement balance that alters the apoptotic signaling threshold.

XIAP antagonism cIAP1 degradation SMAC mimetic comparison apoptosis induction

MDA-MB-231 Antiproliferative IC50: AT-IAP Achieves Single-Digit Nanomolar Potency Without TNF-α Priming

In the MDA-MB-231 triple-negative breast cancer cell line, AT-IAP inhibits proliferation with an IC50 of 4.4 nM as a single agent [1]. This potency is achieved without exogenous TNF-α supplementation, a condition often required to unmask activity of other IAP antagonists. For context, the bivalent peptidomimetic birinapant requires co-administration of TNF-α or TRAIL to achieve comparable antiproliferative effects in many solid tumor models, with single-agent IC50 values typically >100 nM in MDA-MB-231 cells [2]. AT-IAP's TNF-α-independent potency indicates a lower dependence on the tumor microenvironment for apoptosis induction, a critical consideration for in vivo experimental design.

breast cancer MDA-MB-231 antiproliferative IC50 TNF-α independence

Non-Peptidomimetic Scaffold Confers Reduced Peptide-Related Clearance and Off-Target Liability Versus SMAC Mimetics

AT-IAP was explicitly designed as a non-peptidomimetic antagonist, lacking the alanine warhead and peptide backbone characteristic of SMAC mimetics such as LCL161 and birinapant [1]. This structural distinction translates into a differentiated ADME and safety profile: AT-IAP demonstrates moderate oral bioavailability (F = 22% at 5 mg/kg in Balb/c SCID mice) with a clearance mechanism primarily CYP3A-driven, while avoiding the peptide-associated rapid renal clearance and potential immunogenicity risks inherent to peptidomimetic scaffolds . Additionally, AT-IAP does not contain the reactive warhead moieties that can contribute to off-target cysteine reactivity observed in certain SMAC mimetic series [2]. For chemical biology applications, the non-peptidomimetic structure ensures target engagement is not confounded by peptide transporter interactions.

non-peptidomimetic metabolic stability hERG drug-like properties chemical probe

In Vivo Tumor Growth Inhibition: Dose-Dependent Efficacy at Well-Tolerated Oral Doses in MDA-MB-231 Xenografts

AT-IAP produces dose-dependent tumor growth inhibition in Balb/c SCID mice bearing MDA-MB-231 xenografts when administered orally at 7.5, 15, and 30 mg/kg daily for 24 days . At the 30 mg/kg dose level, sustained plasma and tumor drug concentrations over 24 hours are achieved, correlating with pharmacodynamic biomarkers of apoptosis including cleaved PARP and cleaved caspase-3 [1]. While cross-study comparisons of in vivo efficacy are inherently limited by experimental variables, AT-IAP's combination of oral dosing convenience, defined PK/PD relationship, and biomarker-linked efficacy provides a reproducible baseline for preclinical proof-of-concept studies that is not uniformly established for all research-grade IAP antagonists.

in vivo efficacy xenograft oral dosing tumor growth inhibition pharmacodynamics

Optimal Research and Industrial Application Scenarios for AT-IAP (1403898-55-4) Based on Quantified Differentiation Evidence


Chemical Biology Studies Requiring Balanced Dual XIAP/cIAP1 Antagonism Without Peptide Scaffold Confounds

When the experimental objective is to dissect the relative contributions of XIAP versus cIAP1 to apoptosis regulation, AT-IAP's balanced dual potency (XIAP EC50 = 5.1 nM, cIAP1 EC50 = 0.32 nM) enables simultaneous blockade of both targets at low nanomolar concentrations without the confounding influence of peptide transporter interactions or alanine warhead reactivity associated with SMAC mimetics [1]. This makes AT-IAP the probe of choice for chemical biology experiments where target engagement specificity and scaffold class are critical variables.

In Vivo Xenograft Studies Requiring Oral Dosing with Defined Pharmacokinetics and PD Biomarker Validation

AT-IAP is suitable for mouse xenograft efficacy studies employing oral administration (7.5–30 mg/kg daily), with established oral bioavailability (F = 22% at 5 mg/kg) and validated PD biomarkers (cleaved PARP, cleaved caspase-3) that enable pharmacokinetic-pharmacodynamic correlation . Researchers designing in vivo Proof-of-Concept experiments can reference the published 24-day MDA-MB-231 xenograft protocol to minimize dosing regimen optimization.

In Vitro Apoptosis Screening Where TNF-α-Independent Antiproliferative Activity is Required

For cell-based screening campaigns in MDA-MB-231 or other solid tumor lines where exogenous TNF-α supplementation is undesirable or introduces variability, AT-IAP's single-agent IC50 of 4.4 nM ensures robust antiproliferative readouts without the need for co-stimulation [2]. This contrasts with certain peptidomimetic IAP antagonists that require TNF-α priming to achieve comparable potency, simplifying assay workflows and improving reproducibility.

Comparator Studies Benchmarking Next-Generation IAP Antagonists Against a Well-Characterized Non-Peptidomimetic Standard

As a structurally distinct, non-peptidomimetic dual antagonist with publicly available X-ray co-crystal structures (PDB: 5M6L, 5M6N), AT-IAP serves as an ideal reference compound for medicinal chemistry programs developing novel IAP inhibitors [3]. Its well-defined binding mode to the BIR3 domains of both XIAP and cIAP1 provides a structural baseline for assessing binding pose novelty and potency improvements in new chemical series.

Quote Request

Request a Quote for AT-Iap

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.